molecular formula C15H18BrN3S B6420240 3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325303-22-7

3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6420240
CAS No.: 1325303-22-7
M. Wt: 352.3 g/mol
InChI Key: RNCANOSDFPFMDY-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the spirocyclic family, characterized by a unique spiro linkage that connects two rings through a single atom. The presence of the bromophenyl group and the triazaspirodecene core makes this compound of significant interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromobenzaldehyde with ethylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable thiourea derivative under acidic conditions to yield the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, solid-supported acid catalysis, and green chemistry approaches like ionic liquid-assisted synthesis can be employed to achieve efficient production. These methods not only improve the reaction efficiency but also reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols or other reduced forms.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and various cyclized products depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, while the spirocyclic structure provides stability and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
  • 8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Uniqueness

Compared to similar compounds, 3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione exhibits unique properties due to the presence of the bromine atom, which enhances its reactivity and biological activity. The ethyl group also contributes to its distinct physicochemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3S/c1-2-19-9-7-15(8-10-19)17-13(14(20)18-15)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCANOSDFPFMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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